molecular formula C13H24N2O2 B13557739 Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13557739
M. Wt: 240.34 g/mol
InChI Key: KOMZWTWDILEBRN-UHFFFAOYSA-N
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Description

tert-Butyl 1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic tertiary amine derivative featuring a 3-azabicyclo[3.2.1]octane core scaffold. This compound contains a methylamino substituent at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position (Fig. 1). Its molecular formula is inferred as C₁₃H₂₄N₂O₂, with a molecular weight of 254.37 g/mol based on analogous compounds (e.g., tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, MW 254.37 ).

Key applications include its role as a building block in drug discovery, particularly for targeting protein-protein interactions (PPIs) and antimicrobial agents . Its structural hybridity—combining amine reactivity and ester stability—makes it versatile in medicinal chemistry.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-5-6-13(7-10,9-15)14-4/h10,14H,5-9H2,1-4H3

InChI Key

KOMZWTWDILEBRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)NC

Origin of Product

United States

Preparation Methods

Synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate (Key Intermediate)

This intermediate is crucial as the bicyclic scaffold precursor.

  • Starting Material: Nortropinone hydrochloride or related bicyclic ketone derivatives.
  • Protection: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in dichloromethane at 0 °C for 3 hours yields tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate with 94.5% yield.
Step Reagents/Conditions Yield (%) Notes
Protection di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C, 3 h 94.5 Efficient Boc protection of nortropinone hydrochloride
  • Mechanism: The amine nitrogen is Boc-protected to stabilize the bicyclic ketone for further functionalization.

Formation of 3-Trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (Enol Triflate Intermediate)

  • Procedure:
    • tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -70 °C under nitrogen.
    • Lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) is added dropwise to form the enolate.
    • N-phenyltrifluoromethane-sulfonimide is then added dropwise, and the mixture is stirred at ambient temperature for 16 hours.
    • The crude product is purified by silica gel chromatography to yield the enol triflate intermediate with yields ranging from 78% to 92% depending on exact conditions.
Step Reagents/Conditions Yield (%) Notes
Enol triflate formation LHMDS or LDA, N-phenyltrifluoromethane-sulfonimide, THF, -70 to RT, overnight 78–92 High yield formation of enol triflate intermediate
  • Significance: The enol triflate intermediate is a versatile electrophile for subsequent nucleophilic substitution or cross-coupling reactions.

Introduction of the Methylamino Group at the 1-Position

  • Approach:

    • The enol triflate or related activated intermediate undergoes nucleophilic substitution with methylamine or a methylamino source.
    • Alternatively, reductive amination of the corresponding ketone intermediate with methylamine and a reducing agent (e.g., sodium cyanoborohydride) can be employed.
    • Specific literature detailing the exact methylamino introduction on this bicyclic scaffold is limited, but common synthetic organic protocols for amine substitution and reductive amination are applicable.
  • Typical Conditions:

    • Reaction in polar aprotic solvents (e.g., THF, DMF).
    • Controlled temperature (0–25 °C) to avoid overreaction or decomposition.
    • Purification by chromatography or crystallization.

Alternative Synthetic Routes

  • Ring-Closing Metathesis and Hydrolysis:

    • According to related bicyclic proline analog synthesis, starting from ethyl isocyanoacetate, ring-closing metathesis followed by hydrolysis under reflux in 6N HCl can afford bicyclic amino acid derivatives which can be further functionalized to the target compound.
  • Use of 3-Oxidopyrazinium Intermediates:

    • Recent studies exploit 3-oxidopyraziniums for synthesizing related bicyclic amines, which can be converted into azabicyclo[3.2.1]octane derivatives under specific conditions.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Notes
1 tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate Nortropinone hydrochloride, di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C, 3 h 94.5 Boc protection step
2 3-Trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate LHMDS or LDA, N-phenyltrifluoromethane-sulfonimide, THF, -70 °C to RT, overnight 78–92 Enol triflate formation
3 tert-butyl 1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate Methylamine or methylamino source, nucleophilic substitution or reductive amination Variable Amino group introduction on bicyclic core

Analytical Data and Characterization

  • NMR Spectroscopy:

    • ^1H NMR signals consistent with bicyclic protons, Boc tert-butyl singlet (~1.4 ppm), and methylamino protons.
    • ^13C NMR showing carbamate carbonyl (~155 ppm), bicyclic carbons, and methylamino carbon signals.
  • Mass Spectrometry:

    • Molecular ion peak consistent with molecular weight (~254 g/mol for the methylamino derivative).
  • Purity:

    • Achieved by silica gel chromatography or preparative HPLC.

Chemical Reactions Analysis

Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound with a unique bicyclic structure, incorporating a tert-butyl ester group and a methylamino group. It has the molecular formula C13H24N2O2 .

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as a building block in organic synthesis, especially for creating complex bicyclic compounds.
  • Biology Researchers investigate its potential biological activities, such as interactions with enzymes and receptors.
  • Medicine It is explored for potential therapeutic effects as a precursor in drug development.
  • Industry This compound is used in developing new materials and as a catalyst in certain chemical reactions.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidizing agents like potassium permanganate or chromium trioxide can be used.
  • Reduction Reducing agents like lithium aluminum hydride can be used to carry out reduction reactions.
  • Substitution Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.

The products of these reactions depend on the specific conditions and reagents used; oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence
tert-Butyl 1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate 1-methylamino, 3-Boc C₁₃H₂₄N₂O₂ 254.37 Drug discovery (PPI modulation, antimicrobials); Boc-protected amine
tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate 1-amino, 3-Boc C₁₂H₂₂N₂O₂ 238.32 Intermediate for PPI-targeting compounds; reduced lipophilicity vs. methylamino analog
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 1-hydroxymethyl, 3-Boc C₁₃H₂₃NO₃ 241.33 Enhanced solubility due to polar hydroxymethyl group; used in conjugate synthesis
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 8-oxo, 3-Boc C₁₂H₁₉NO₃ 225.28 Ketone functionality enables further derivatization (e.g., Grignard reactions); research applications in neurology
tert-Butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 8-(2-aminoethyl), 3-Boc C₁₄H₂₆N₂O₂ 254.37 Extended alkylamine chain for targeting ion channels or receptors; >95% purity
tert-Butyl 3-hydroxy-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate 3-hydroxy, 3-(methylaminomethyl), 8-Boc C₁₄H₂₆N₂O₃ 270.37 Potential CNS drug candidate due to hydroxyl and methylamino groups; unconfirmed bioactivity

Pharmacological and Industrial Relevance

  • PPI Modulation: The target compound’s rigid bicyclic structure and methylamino group make it suitable for disrupting PPIs, a challenging yet promising therapeutic area .
  • Neurological Applications : Derivatives like the 8-oxo compound are explored for gamma-secretase modulation, implicated in amyloid-beta peptide production .

Q & A

Q. What are the recommended synthetic routes for tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Cyclization : Formation of the bicyclic core via intramolecular cycloaddition or ring-closing metathesis.

Amination : Introduction of the methylamino group using methylamine or its derivatives under anhydrous conditions .

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by deprotection with trifluoroacetic acid (TFA) .
Key intermediates include tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 637301-19-0) and hydroxylated derivatives (e.g., endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate) .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Structural validation employs:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm bicyclic geometry and substituent positions. For example, δ 1.4–1.5 ppm (tert-butyl protons) and δ 3.2–4.0 ppm (bridging protons) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 254–300 (depending on derivatives) align with calculated molecular weights .
  • Infrared (IR) : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) groups .
TechniqueKey Peaks/DataReference
1H^1H-NMRδ 1.44 (s, 9H, Boc), δ 3.8 (m, bridgehead H)
HRMS[M+H]+^+ = 254.37 (C14 _{14}H26 _{26}N2 _2O2 _2)

Advanced Research Questions

Q. How does the bicyclic structure influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The rigid bicyclic scaffold imposes steric constraints, affecting regioselectivity:
  • Ring Strain : The [3.2.1] bicyclic system increases reactivity at bridgehead positions due to partial double-bond character .
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) slow reactions at adjacent sites, favoring selective substitutions at the methylamino group .
    Example: Reaction with acyl chlorides under basic conditions (e.g., Et3 _3N) yields amide derivatives predominantly at the methylamino position .

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assays?

  • Methodological Answer : Contradictions often arise from:
  • Purity Variations : Use HPLC (≥97% purity) and orthogonal techniques (e.g., LC-MS) to confirm sample integrity .
  • Assay Conditions : Optimize solubility using DMSO/water mixtures (e.g., 10% DMSO) to avoid aggregation in cell-based assays .
  • Target Specificity : Validate activity against off-targets (e.g., gamma-secretase modulation) via competitive binding assays .

Q. How can computational modeling predict the compound's interaction with protein targets like gamma-secretase?

  • Methodological Answer : Computational workflows include:

Molecular Docking : Use AutoDock Vina to model binding poses in gamma-secretase’s active site (PDB ID: 5FN2). Focus on hydrogen bonding with Asn-141 and hydrophobic interactions .

Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess conformational flexibility .

Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity (ΔG), correlating with IC50_{50} values from enzymatic assays .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution methods are applicable?

  • Methodological Answer : Challenges include racemization at bridgehead positions. Solutions:
  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol gradients to separate enantiomers .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed aminations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar derivatives?

  • Methodological Answer : Systematic approaches include:
  • Structural Analog Comparison : Compare substituent effects (e.g., hydroxyl vs. aminoethyl groups) using SAR tables .
  • Meta-Analysis : Aggregate data from patents (e.g., Alzheimer’s drug candidates) and peer-reviewed studies to identify consensus targets .
  • Reproducibility Checks : Replicate key assays (e.g., PPI inhibition) under standardized conditions .

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